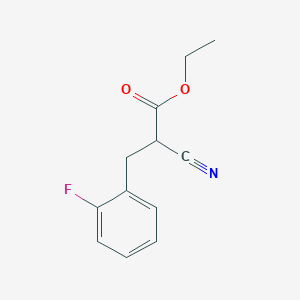![molecular formula C11H14N2OS B11883044 6-Ethyl-3-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11883044.png)
6-Ethyl-3-isopropylthieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-エチル-3-イソプロピルチエノ[2,3-d]ピリミジン-4(3H)-オンは、チエノピリミジン系に属する複素環式化合物です。これらの化合物は、多様な生物活性と潜在的な治療応用で知られています。6-エチル-3-イソプロピルチエノ[2,3-d]ピリミジン-4(3H)-オンのユニークな構造は、特に医薬品化学と薬理学の分野における科学研究にとって興味深い対象となっています。
準備方法
合成経路と反応条件
6-エチル-3-イソプロピルチエノ[2,3-d]ピリミジン-4(3H)-オンの合成は、通常、適切な前駆体の環化を特定の条件下で行うことによります。 一般的な方法の1つは、5-アセチル-6-アミノピリミジン-4(3H)-チオンを活性クロロメチレン断片を含む試薬と反応させることです 。この反応は通常、水素化ナトリウムなどの塩基と、ジメチルホルムアミドなどの溶媒の存在下で行われます。
工業生産方法
6-エチル-3-イソプロピルチエノ[2,3-d]ピリミジン-4(3H)-オンの工業生産は、同様の合成経路を大規模に行う可能性があります。このプロセスは、収率と純度を最適化するために、連続フロー反応器や自動システムを導入して、安定した生産を確保することがよくあります。
化学反応の分析
反応の種類
6-エチル-3-イソプロピルチエノ[2,3-d]ピリミジン-4(3H)-オンは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、スルホキシドまたはスルホンを形成するように酸化される可能性があります。
還元: 還元反応により、チオエーテルまたはチオールに変換される可能性があります。
置換: 求核置換反応により、分子に異なる官能基を導入することができます。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸などの試薬が一般的に使用されます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 五塩化リンまたは塩化スルホリルなどのハロゲン化剤は、置換反応に使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される一方で、還元によりチオエーテルまたはチオールが生成されます。
科学研究の応用
6-エチル-3-イソプロピルチエノ[2,3-d]ピリミジン-4(3H)-オンには、いくつかの科学研究の応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌活性や抗癌活性を含む潜在的な生物活性について研究されています.
医学: 結核などのさまざまな疾患に対する治療薬としての可能性を探索するための研究が進行中です.
産業: 新しい材料や化学プロセスの開発に使用されます。
科学的研究の応用
6-Ethyl-3-isopropylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
作用機序
6-エチル-3-イソプロピルチエノ[2,3-d]ピリミジン-4(3H)-オンの作用機序は、特定の分子標的との相互作用に関与します。 たとえば、この化合物は、重要な代謝経路を妨害することにより、結核菌の増殖を阻害することが示されています 。この化合物は、他の細胞標的とも相互作用し、観察された生物学的効果をもたらす可能性があります。
類似の化合物との比較
6-エチル-3-イソプロピルチエノ[2,3-d]ピリミジン-4(3H)-オンは、他のチエノピリミジン誘導体と比較することができます。
6-エチニルチエノ[3,2-d]ピリミジン-4-アニリン: これらの化合物は、酵素阻害特性で知られています.
チエノ[2,3-d]ピリミジン-4-カルボン酸: これらの誘導体は、抗菌および抗真菌活性を示します.
6-エチル-3-イソプロピルチエノ[2,3-d]ピリミジン-4(3H)-オンの独自性は、特定の置換パターンにあり、これは明確な生物活性と化学反応性を付与します。
類似化合物との比較
6-Ethyl-3-isopropylthieno[2,3-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives:
6-Ethynylthieno[3,2-d]pyrimidin-4-anilines: These compounds are known for their enzyme inhibition properties.
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These derivatives exhibit antimicrobial and antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
特性
分子式 |
C11H14N2OS |
|---|---|
分子量 |
222.31 g/mol |
IUPAC名 |
6-ethyl-3-propan-2-ylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N2OS/c1-4-8-5-9-10(15-8)12-6-13(7(2)3)11(9)14/h5-7H,4H2,1-3H3 |
InChIキー |
NWCPILLLJQQBKL-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(S1)N=CN(C2=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



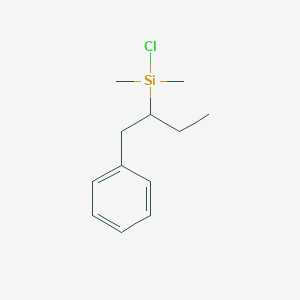
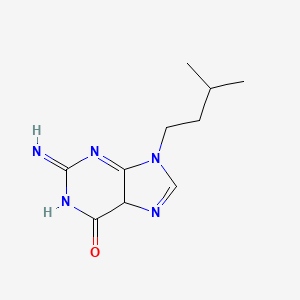


![2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-methylacetamide](/img/structure/B11882998.png)

![1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one](/img/structure/B11883016.png)
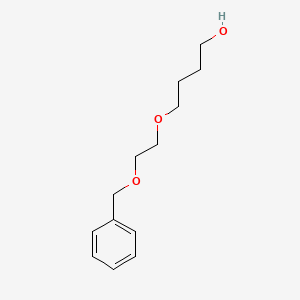

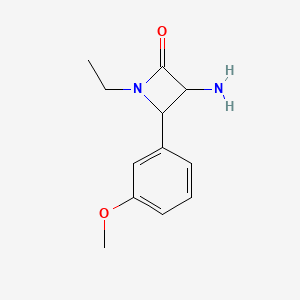
![6-Chlorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B11883033.png)

